molecular formula C7H7NS B12077764 2,5-Dimethylthiophene-3-carbonitrile

2,5-Dimethylthiophene-3-carbonitrile

Cat. No.: B12077764
M. Wt: 137.20 g/mol
InChI Key: WVDRPXZCCUCIAF-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carbonitrile: is a heterocyclic compound with the following structure:

Structure:CH3SCH3CN\text{Structure:} \quad \text{CH}_3 \quad | \quad \text{S} \quad | \quad \text{CH}_3 \quad | \quad \text{C} \equiv \text{N} Structure:CH3​∣S∣CH3​∣C≡N

It belongs to the class of thiophene derivatives and contains both a thiophene ring and a cyano group. Thiophenes are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

a. Synthetic Routes: Two common synthetic routes for 2,5-dimethylthiophene-3-carbonitrile are:

  • Reaction of 3-Aryl-2-Cyanothioacrylamides with α-Thiocyanatoacetophenone: : This method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, leading to the formation of the desired compound.

  • Michael-Type Addition of Cyanothioacetamide to α-Bromochalcones: : In this approach, cyanothioacetamide reacts with α-bromochalcones, followed by intramolecular cyclization to yield this compound.

b. Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research and development efforts continue to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

2,5-Dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can yield the corresponding amine.

    Substitution: The cyano group can be substituted with other functional groups.

Common reagents and conditions used in these reactions vary based on the specific transformation. Major products formed depend on the reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in several areas:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity and biological activity.

    Materials Science: It contributes to the design of functional materials, such as liquid crystals, organic photovoltaic cells, and nonlinear optical materials.

    Organic Synthesis: It serves as a building block for synthesizing more complex thiophene-containing molecules.

Mechanism of Action

The precise mechanism by which 2,5-dimethylthiophene-3-carbonitrile exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While 2,5-dimethylthiophene-3-carbonitrile shares some features with other thiophene derivatives, its unique combination of substituents and reactivity sets it apart. Similar compounds include other cyano-substituted thiophenes and related heterocycles.

Remember that ongoing research continues to uncover new applications and insights related to this intriguing compound

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

2,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C7H7NS/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3

InChI Key

WVDRPXZCCUCIAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C#N

Origin of Product

United States

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